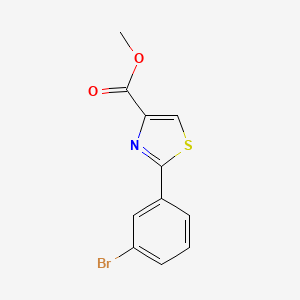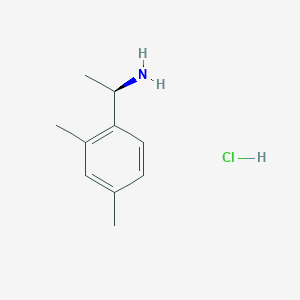![molecular formula C17H26O B13662711 Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- CAS No. 96154-40-4](/img/structure/B13662711.png)
Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]-: is an organic compound with the molecular formula C17H26O It is characterized by the presence of a benzene ring substituted with a [(3,7-dimethyl-6-octenyl)oxy]methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- typically involves the reaction of benzyl alcohol with 3,7-dimethyl-6-octen-1-ol in the presence of an acid catalyst. The reaction proceeds through the formation of an ether linkage between the benzyl group and the 3,7-dimethyl-6-octenyl group. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Anhydrous toluene or dichloromethane
Industrial Production Methods
In an industrial setting, the production of Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- can be scaled up using continuous flow reactors. This method ensures better control over reaction parameters and higher yields. The process involves:
Reactants: Benzyl alcohol and 3,7-dimethyl-6-octen-1-ol
Catalyst: Acid catalyst
Reaction Medium: Solvent such as toluene
Temperature Control: Maintained at optimal reaction temperature
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific active sites, leading to alterations in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, [[(3,7-dimethyl-6-octenyl)oxy]ethyl]-
- Benzene, [[(3,7-dimethyl-6-octenyl)oxy]propyl]-
- Benzene, [[(3,7-dimethyl-6-octenyl)oxy]butyl]-
Uniqueness
Benzene, [[(3,7-dimethyl-6-octenyl)oxy]methyl]- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
96154-40-4 |
|---|---|
Formule moléculaire |
C17H26O |
Poids moléculaire |
246.4 g/mol |
Nom IUPAC |
3,7-dimethyloct-6-enoxymethylbenzene |
InChI |
InChI=1S/C17H26O/c1-15(2)8-7-9-16(3)12-13-18-14-17-10-5-4-6-11-17/h4-6,8,10-11,16H,7,9,12-14H2,1-3H3 |
Clé InChI |
ITLMKEZZDGLMPC-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate](/img/structure/B13662633.png)
![7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13662636.png)
![8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13662662.png)
![4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one](/img/structure/B13662665.png)
![Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate](/img/structure/B13662671.png)
![Ethyl 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13662682.png)
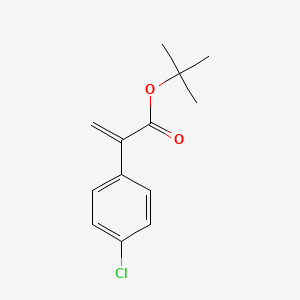
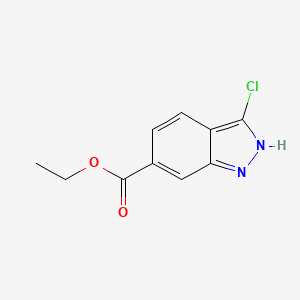
![Methyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662693.png)
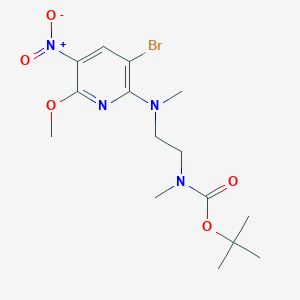
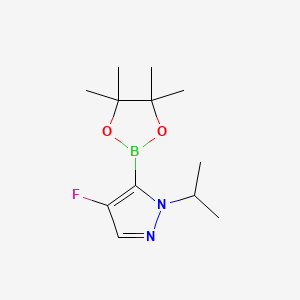
![(4R)-5,5'-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B13662704.png)
